molecular formula C14H16O3 B3911952 3,6-diethyl-7-hydroxy-4-methyl-2H-chromen-2-one

3,6-diethyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B3911952
M. Wt: 232.27 g/mol
InChI Key: LWZKAGGTWLAPRR-UHFFFAOYSA-N
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Description

3,6-diethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring substances found in many plants and are known for their pleasant aroma

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diethyl-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and Michael addition reactions. One common method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst, such as concentrated sulfuric acid or trifluoroacetic acid . The reaction conditions typically involve heating the reactants to moderate temperatures to facilitate the formation of the coumarin ring.

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs scalable and cost-effective methods. The use of homogeneous and heterogeneous catalysts, such as Lewis acids (e.g., aluminum chloride, zinc chloride) and solid acids (e.g., zeolites), is common in industrial settings . These methods allow for efficient production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-diethyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrocoumarins.

    Substitution: Formation of halogenated or nitrated coumarin derivatives.

Scientific Research Applications

3,6-diethyl-7-hydroxy-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-diethyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position allows for hydrogen bonding with biological molecules, enhancing its binding affinity. The compound can inhibit enzymes involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory effects . Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxycoumarin: Known for its anticoagulant properties.

    7-hydroxy-4-methylcoumarin: Used in fluorescent dyes and optical brighteners.

    6-methylcoumarin: Studied for its antimicrobial activities.

Uniqueness

3,6-diethyl-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to the presence of ethyl groups at the 3 and 6 positions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

3,6-diethyl-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-4-9-6-11-8(3)10(5-2)14(16)17-13(11)7-12(9)15/h6-7,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZKAGGTWLAPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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